molecular formula C21H27N3O4S B2459372 N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide CAS No. 1031605-73-8

N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Cat. No. B2459372
CAS RN: 1031605-73-8
M. Wt: 417.52
InChI Key: JMFILGCUXKDLOM-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide” is a complex organic compound. It contains an ethoxyphenyl group, a thiadiazinan group, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .

Scientific Research Applications

Chemoselective Acetylation of 2-Aminophenol
The study by Magadum & Yadav (2018) focused on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics were explored using Novozym 435 as the catalyst, identifying vinyl acetate as the best acyl donor.

Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, as detailed in their research. These compounds displayed significant antioxidant activity, tested via various in vitro methods, including DPPH, ABTS, and FRAP assays, indicating potential therapeutic applications due to their antioxidant properties Chkirate et al. (2019).

Herbicide Metabolism and Activation Pathway
Research conducted by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. The study explored the metabolic pathways leading to DNA-reactive dialkylbenzoquinone imine, a proposed carcinogenic product, highlighting the complex metabolic activation involved Coleman et al. (2000).

Versatility in N-Acetamide Nucleophiles
Sakai et al. (2022) introduced p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and their corresponding carbamates. These reagents demonstrated efficacy in producing substituted products, showcasing their utility in the synthesis of natural and pharmaceutical products Sakai et al. (2022).

Synthesis of Benzodifuranyl Derivatives
A study by Abu-Hashem et al. (2020) reported the synthesis of novel benzodifuranyl derivatives, demonstrating significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This research highlights the therapeutic potential of these compounds, particularly in inflammation and pain management Abu‐Hashem et al. (2020).

Metabolites from Marine Actinobacteria
The isolation of new bioactive metabolites from the marine actinobacterium Streptomyces sp. KMM 7210 was reported by Sobolevskaya et al. (2007). These compounds, including a new 3-(4-hydroxybenzyl)piperazine-2,5-dione, exhibited cytotoxic activities, suggesting their potential in drug discovery and marine biotechnology Sobolevskaya et al. (2007).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-28-20-10-8-19(9-11-20)22-21(25)16-24-13-5-12-23(29(24,26)27)15-18-7-4-6-17(2)14-18/h4,6-11,14H,3,5,12-13,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFILGCUXKDLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

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